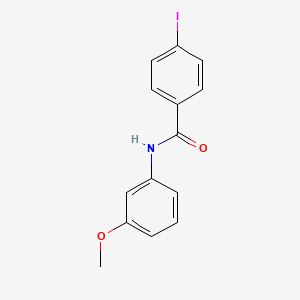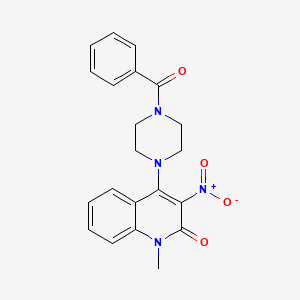
N-(2,5-dimethylphenyl)-1-azepanecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-1-azepanecarbothioamide, commonly known as DMPT, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. DMPT is a thioamide derivative of azepane, a six-membered heterocyclic compound.
Applications De Recherche Scientifique
DMPT has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, DMPT has been shown to increase feed intake and growth performance in livestock such as pigs, chickens, and fish. DMPT is believed to act as a pheromone, stimulating the production of appetite-regulating hormones in the brain. In medicine, DMPT has been investigated for its anti-inflammatory and anti-cancer properties. DMPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis. In material science, DMPT has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood. In agriculture, DMPT is believed to act as a pheromone, stimulating the production of appetite-regulating hormones in the brain. In medicine, DMPT has been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis. DMPT has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. In agriculture, DMPT has been shown to increase feed intake and growth performance in livestock. In medicine, DMPT has been shown to have anti-inflammatory and anti-cancer properties. DMPT has also been shown to increase the production of reactive oxygen species, which play a role in cell signaling and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages and limitations for lab experiments. One advantage is that DMPT is relatively easy to synthesize and purify. DMPT is also stable under typical laboratory conditions. One limitation is that DMPT is not very soluble in water, which can make it difficult to work with in aqueous solutions. DMPT is also relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
There are several future directions for research on DMPT. In agriculture, further studies could investigate the optimal dosage and timing of DMPT administration to maximize its effects on feed intake and growth performance in livestock. In medicine, further studies could investigate the mechanisms underlying DMPT's anti-inflammatory and anti-cancer properties, as well as its potential as a therapeutic agent for various diseases. In material science, further studies could investigate the properties and applications of metal-organic frameworks synthesized using DMPT as a ligand.
Méthodes De Synthèse
DMPT is synthesized by reacting 2,5-dimethylphenyl isothiocyanate with 6-aminocaproic acid. The reaction is carried out in the presence of a base, typically triethylamine, in an organic solvent such as dichloromethane or chloroform. The product is purified by recrystallization or column chromatography. The yield of DMPT is typically around 70-80%.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-12-7-8-13(2)14(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFULNCSIUMGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)azepane-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-phenylpropanamide](/img/structure/B5156723.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)

![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)

![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)